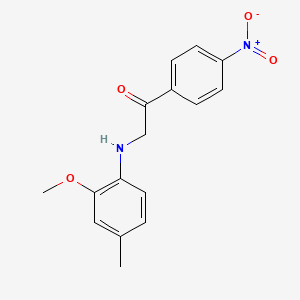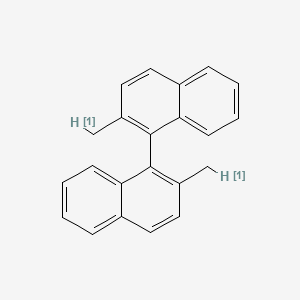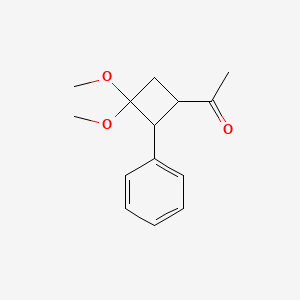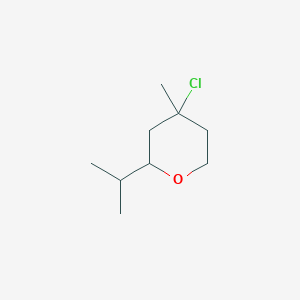
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is an organic compound with the molecular formula C5H9ClO. It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- can be achieved through several methods. One common approach involves the reaction of 4-chlorotetrahydropyran with isopropylmagnesium chloride under controlled conditions. This reaction typically requires anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols.
Major Products Formed:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
2-(Chloromethyl)tetrahydropyran: A similar compound with a chloromethyl group instead of a chlorotetrahydro group.
4-Ethynyltetrahydro-2H-pyran: A derivative with an ethynyl group.
Uniqueness: 2H-Pyran, 4-chlorotetrahydro-4-methyl-2-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
57094-36-7 |
|---|---|
Molecular Formula |
C9H17ClO |
Molecular Weight |
176.68 g/mol |
IUPAC Name |
4-chloro-4-methyl-2-propan-2-yloxane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)8-6-9(3,10)4-5-11-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
JXPIKZZNCXMZTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(CCO1)(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


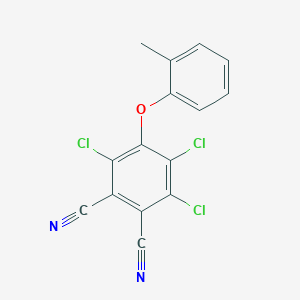
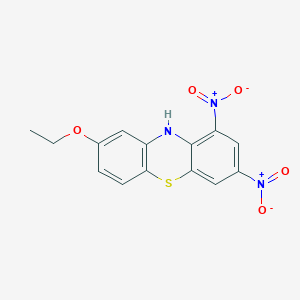
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
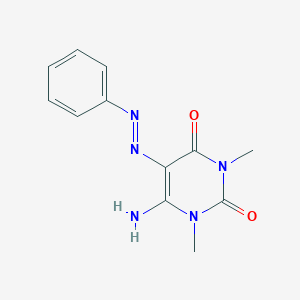
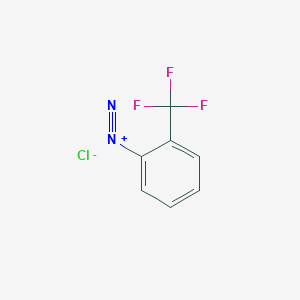
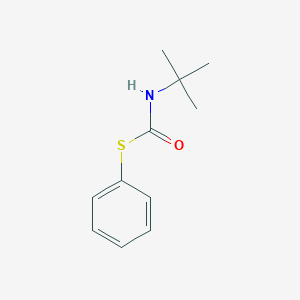
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)

![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)
